1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione
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Overview
Description
1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione is an organic compound characterized by its unique structure, which includes a chloropropanoyl group attached to a phenyl ring, and a phenylethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione typically involves multiple steps. One common method includes the reaction of 3-chloropropanoyl chloride with a phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow synthesis techniques. This method allows for better control over reaction conditions, leading to higher yields and reduced by-products. The use of continuous flow reactors also enhances safety and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
3-Chloropropanoyl chloride: Shares the chloropropanoyl group but lacks the phenylethane-1,2-dione moiety.
Phenylethane-1,2-dione: Contains the diketone structure but lacks the chloropropanoyl group.
Benzoyl chloride: Similar in structure but with a benzoyl group instead of the chloropropanoyl group.
Uniqueness: The presence of both the chloropropanoyl and diketone groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
143033-85-6 |
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Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
1-[4-(3-chloropropanoyl)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C17H13ClO3/c18-11-10-15(19)12-6-8-14(9-7-12)17(21)16(20)13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
DLLBFKXQJDQMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)CCCl |
Origin of Product |
United States |
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